molecular formula C11H12F2O2 B7995132 1-(3,4-Difluoro-5-propoxyphenyl)ethanone

1-(3,4-Difluoro-5-propoxyphenyl)ethanone

Cat. No.: B7995132
M. Wt: 214.21 g/mol
InChI Key: KWBJQFYRNHIPFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Difluoro-5-propoxyphenyl)ethanone is an organic compound with the molecular formula C11H12F2O2 and a molecular weight of 214.21 g/mol . This compound is characterized by the presence of two fluorine atoms and a propoxy group attached to a phenyl ring, along with an ethanone group. It is commonly used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

The synthesis of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-difluorophenol and propyl bromide.

    Reaction Conditions: The reaction involves the alkylation of 3,4-difluorophenol with propyl bromide in the presence of a base such as potassium carbonate to form 3,4-difluoro-5-propoxyphenol.

    Formation of Ethanone Group:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(3,4-Difluoro-5-propoxyphenyl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, polar aprotic solvents like dimethylformamide, and catalysts such as palladium on carbon for hydrogenation reactions.

Scientific Research Applications

1-(3,4-Difluoro-5-propoxyphenyl)ethanone has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly those targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluoro-5-propoxyphenyl)ethanone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

1-(3,4-Difluoro-5-propoxyphenyl)ethanone can be compared with other similar compounds to highlight its uniqueness:

    1-(3-Butoxy-4-fluorophenyl)ethanone: This compound has a butoxy group instead of a propoxy group, resulting in different physicochemical properties and reactivity.

    1-(4-Ethoxy-3-fluorophenyl)ethanone: The ethoxy group in this compound leads to variations in its biological activity and applications.

    1-(3-Ethoxy-4,5-difluorophenyl)ethanone:

Properties

IUPAC Name

1-(3,4-difluoro-5-propoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F2O2/c1-3-4-15-10-6-8(7(2)14)5-9(12)11(10)13/h5-6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBJQFYRNHIPFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C(=CC(=C1)C(=O)C)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.